molecular formula C18H22N4O2 B1232515 (4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 22958-08-3

(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

Cat. No.: B1232515
CAS No.: 22958-08-3
M. Wt: 326.4 g/mol
InChI Key: HHODTHJTFYCYHK-KEMUOJQUSA-N
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Description

The compound “(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple chiral centers, an azido group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Properties

CAS No.

22958-08-3

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C18H22N4O2/c1-22-8-7-18-11-4-5-12(20-21-19)17(18)24-16-14(23-2)6-3-10(15(16)18)9-13(11)22/h3,6,11-13,17H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1

InChI Key

HHODTHJTFYCYHK-KEMUOJQUSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)N=[N+]=[N-]

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)N=[N+]=[N-]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)N=[N+]=[N-]

Other CAS No.

22958-08-3

Synonyms

azidocodeine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:

    Formation of the Core Structure: This could involve cyclization reactions to form the benzofuro[3,2-e]isoquinoline core.

    Introduction of Functional Groups: The azido group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other electron-rich sites.

    Reduction: The azido group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azido and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium azide (NaN₃) for azido substitution and methyl iodide (CH₃I) for methylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules.

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound or its derivatives may exhibit biological activity, making them candidates for drug development.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azido group can participate in bioorthogonal reactions, enabling targeted delivery or imaging applications.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline: shares similarities with other azido-containing benzofuroisoquinoline derivatives.

    Other Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The unique combination of chiral centers, azido, and methoxy groups in this compound distinguishes it from other similar molecules, potentially leading to unique reactivity and applications.

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